molecular formula C5HBr2ClFN B2570208 2,6-Dibromo-3-chloro-5-fluoropyridine CAS No. 2183999-08-6

2,6-Dibromo-3-chloro-5-fluoropyridine

Cat. No.: B2570208
CAS No.: 2183999-08-6
M. Wt: 289.33
InChI Key: KDHQKGSQJVXXDJ-UHFFFAOYSA-N
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Description

2,6-Dibromo-3-chloro-5-fluoropyridine is a halogenated pyridine derivative with the molecular formula C5HBr2ClFN It is a heterocyclic aromatic compound characterized by the presence of bromine, chlorine, and fluorine atoms on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dibromo-3-chloro-5-fluoropyridine typically involves halogenation reactions. One common method includes the bromination of 3-chloro-5-fluoropyridine using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to ensure selective bromination at the 2 and 6 positions of the pyridine ring .

Industrial Production Methods

Industrial production of this compound may involve similar halogenation processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or column chromatography to ensure high purity .

Chemical Reactions Analysis

Types of Reactions

2,6-Dibromo-3-chloro-5-fluoropyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted pyridines, biaryl compounds, and reduced derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2,6-Dibromo-3-chloro-5-fluoropyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,6-Dibromo-3-chloro-5-fluoropyridine depends on its specific application. In chemical reactions, the electron-withdrawing effects of the halogen atoms influence the reactivity of the pyridine ring, making it more susceptible to nucleophilic attack. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions .

Comparison with Similar Compounds

Similar Compounds

  • 2,6-Dibromo-3-fluoropyridine
  • 2,6-Dichloro-5-fluoropyridine
  • 2,6-Dibromo-3-chloropyridine

Uniqueness

2,6-Dibromo-3-chloro-5-fluoropyridine is unique due to the presence of three different halogen atoms on the pyridine ring, which imparts distinct electronic and steric properties. This makes it a versatile intermediate for various synthetic applications and distinguishes it from other halogenated pyridines .

Properties

IUPAC Name

2,6-dibromo-3-chloro-5-fluoropyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5HBr2ClFN/c6-4-2(8)1-3(9)5(7)10-4/h1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDHQKGSQJVXXDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NC(=C1Cl)Br)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5HBr2ClFN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2183999-08-6
Record name 2,6-dibromo-3-chloro-5-fluoropyridine
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